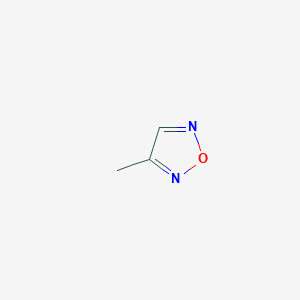

3-Methyl-1,2,5-oxadiazole

Beschreibung

Significance of Heterocyclic Compounds in Advanced Chemistry and Material Science

Heterocyclic compounds form the backbone of numerous natural products, including essential biomolecules like vitamins and amino acids, underscoring their profound biological relevance. openaccessjournals.comijarsct.co.inrroij.com In the pharmaceutical industry, these compounds are crucial in drug design and development, with a significant percentage of FDA-approved drugs featuring a heterocyclic core. rroij.comgrowingscience.com Their ability to be finely tuned to interact with specific biological targets makes them invaluable in creating effective therapeutic agents. openaccessjournals.comrroij.com

Beyond medicine, heterocyclic compounds are at the forefront of materials science. mdpi.comnumberanalytics.commsesupplies.com They are integral to the creation of advanced materials such as conducting polymers, organic semiconductors, and materials for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). numberanalytics.commsesupplies.comslideshare.net The unique electronic properties stemming from the heteroatoms allow for the development of materials with tailored electrical conductivity, as well as light absorption and emission characteristics. numberanalytics.commsesupplies.com Furthermore, their applications extend to agrochemicals, corrosion inhibitors, and dyes, highlighting their widespread industrial importance. ekb.egopenmedicinalchemistryjournal.com

Overview of Oxadiazole Isomers and Their Distinctive Chemical Architectures

Oxadiazoles (B1248032) are a specific class of five-membered heterocyclic compounds with the molecular formula C₂H₂N₂O. wikipedia.orgnih.gov They exist in four distinct isomeric forms, differentiated by the positions of the two nitrogen atoms and one oxygen atom within the ring: 1,2,3-oxadiazole (B8650194), 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). wikipedia.orgencyclopedia.pubnih.gov

Each isomer possesses a unique chemical architecture that dictates its stability and reactivity. growingscience.comnih.gov The 1,2,3-oxadiazole isomer is notably unstable and tends to undergo ring-opening to form a diazoketone tautomer. wikipedia.orgnih.gov In contrast, the 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole isomers are more stable and have been extensively studied for their diverse applications. wikipedia.orgnih.govchim.it

The arrangement of heteroatoms influences the electronic distribution within the ring, affecting properties like lipophilicity, metabolic stability, and interaction with biological targets. thieme-connect.comacs.org For instance, a systematic comparison of 1,2,4- and 1,3,4-oxadiazole pairs revealed that the 1,3,4-isomer generally exhibits lower lipophilicity and more favorable metabolic stability. thieme-connect.comacs.org

| Isomer | Key Structural Feature | Stability | Common Applications |

| 1,2,3-Oxadiazole | Adjacent nitrogen atoms, one next to oxygen | Unstable, ring-opens | Limited, exists in sydnone (B8496669) motif |

| 1,2,4-Oxadiazole | Nitrogen atoms at positions 1 and 2, oxygen at 4 | Stable | Pharmaceuticals, materials science |

| 1,2,5-Oxadiazole (Furazan) | Nitrogen atoms at positions 1 and 2, oxygen at 5 | Stable | High-energy materials, pharmaceuticals |

| 1,3,4-Oxadiazole | Nitrogen atoms at positions 1 and 3, oxygen at 4 | Stable, most studied | Pharmaceuticals, materials science |

Historical Context and Evolution of 1,2,5-Oxadiazole (Furazan) Research

The 1,2,5-oxadiazole ring system, commonly known as furazan (B8792606), has a rich history dating back to the late 19th century. thieme-connect.de Initially, there was uncertainty regarding its precise structure, which led to the use of the term "furazan." thieme-connect.de Over time, systematic nomenclature prevailed, and it is now officially referred to as 1,2,5-oxadiazole. thieme-connect.de The parent compound, 1,2,5-oxadiazole itself, was first synthesized in 1964. thieme-connect.de

Early research into furazans and their N-oxide derivatives, known as furoxans, laid the groundwork for understanding their chemical properties and reactivity. thieme-connect.denih.gov A significant breakthrough in their synthesis was the dehydration of glyoximes, which remains a widely used method for preparing monocyclic 1,2,5-oxadiazoles. thieme-connect.de

The evolution of furazan research has been driven by the discovery of their diverse applications. thieme-connect.deresearchgate.net Initially explored for their chemical properties, research has expanded to investigate their potential in various fields. thieme-connect.de The inherent stability of the 1,2,5-oxadiazole ring allows for a wide range of chemical modifications, further broadening its research scope. thieme-connect.de

Rationale for Focused Investigation of 3-Methyl-1,2,5-oxadiazole Derivatives

The focused investigation of this compound derivatives stems from the unique properties imparted by the methyl group substituent on the versatile 1,2,5-oxadiazole core. This particular scaffold has garnered significant interest in the field of energetic materials. researchgate.netmdpi.com The introduction of a methyl group can influence key properties such as density, thermal stability, and sensitivity, which are critical parameters for the performance and safety of energetic compounds. mdpi.com

For example, research into derivatives of this compound 2-oxide has been driven by the goal of designing novel energetic materials with a favorable balance of high detonation performance and acceptable sensitivity. researchgate.net The methyl group can modulate the energetic properties and stability of the resulting compounds. mdpi.com Furthermore, the 1,2,5-oxadiazole ring itself is known for its high heat of formation and contribution to oxygen balance, making its derivatives promising candidates for high-energy density materials. frontiersin.org The study of 3-methyl substituted analogs allows for a systematic exploration of structure-property relationships within this important class of energetic compounds. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1,2,5-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c1-3-2-4-6-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBILDQZWYMFRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399433 | |

| Record name | 3-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26178-14-3 | |

| Record name | 3-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,5-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 1,2,5 Oxadiazole and Its Functionalized Analogues

Classical and Contemporary Approaches to 1,2,5-Oxadiazole Core Synthesis

The construction of the 1,2,5-oxadiazole ring system can be achieved through several strategic approaches. nih.gov These methods primarily involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions or via cycloaddition strategies. nih.govchemicalbook.com The choice of method often depends on the desired substitution pattern and the stability of the target molecule.

The formation of the 1,2,5-oxadiazole core from open-chain molecules is a common and versatile strategy. These reactions typically involve the intramolecular condensation of a precursor that contains the requisite carbon and nitrogen atoms, leading to the stable five-membered heterocyclic ring.

The reaction between amidoximes and carboxylic acids or their derivatives is a cornerstone for the synthesis of oxadiazoles (B1248032). This pathway typically proceeds through the O-acylation of the amidoxime (B1450833), followed by a cyclodehydration step to form the final ring. nih.gov However, it is crucial to note that this specific [4+1] heterocyclization approach is the predominant and classical route for the synthesis of 1,2,4-oxadiazoles . nih.govchim.itrjptonline.org

In this common sequence for 1,2,4-oxadiazoles, a nitrile is first converted to an amidoxime by reacting with hydroxylamine. nih.govrjptonline.org The amidoxime is then coupled with a carboxylic acid (often activated with coupling agents like EDC) or an acid derivative to form an O-acylamidoxime intermediate. nih.govrjptonline.org Subsequent heating of this intermediate induces intramolecular cyclization with the elimination of water, yielding the 3,5-disubstituted 1,2,4-oxadiazole (B8745197). nih.gov

For the synthesis of the 1,2,5-oxadiazole isomer, this particular pathway starting from amidoximes and carboxylic acids is not a standard method. The construction of the 1,2,5-oxadiazole ring generally relies on precursors that can more directly form the vicinal N-O-N linkage, such as α-dioximes. chemicalbook.com

Cyclodehydration is a fundamental reaction class for the synthesis of various oxadiazole isomers, characterized by the formation of the heterocyclic ring via the elimination of a water molecule from an acyclic precursor. otterbein.edu In the context of 1,2,5-oxadiazoles, this technique is most prominently applied in the cyclization of α-dioximes. chemicalbook.com A variety of dehydrating agents can be employed to facilitate this transformation, ranging from classical acidic reagents to milder, more modern alternatives. The selection of the reagent can influence reaction conditions, yields, and compatibility with other functional groups in the molecule.

Commonly used dehydrating agents and their general applications in oxadiazole synthesis are summarized in the table below.

| Dehydrating Agent | Typical Application/Precursor | Notes | Reference |

|---|---|---|---|

| Succinic Anhydride | α-Dioximes (e.g., Glyoxaldioxime) | Requires heating (e.g., 150–170°C). A classical method. | chemicalbook.com |

| Thionyl Chloride (SOCl₂) | α-Dioximes | An effective but often harsh reagent. | chemicalbook.com |

| Phosphorus Oxychloride (POCl₃) | N,N'-Diacylhydrazines (for 1,3,4-oxadiazoles) | Commonly used for 1,3,4-oxadiazole (B1194373) synthesis; demonstrates a general dehydration strategy. | nih.gov |

| 1,1'-Carbonyldiimidazole (B1668759) (CDI) | α-Dioximes (Bisoximes) | Allows for reaction at ambient temperature, which is advantageous for thermally sensitive or energetic compounds. | organic-chemistry.org |

| Potassium Hydroxide (B78521) (KOH) | α-Dioximes | Used in basic conditions, often at high temperatures in solvents like ethylene (B1197577) glycol. | acs.org |

The most direct and widely used method for synthesizing the 1,2,5-oxadiazole (furazan) ring is the cyclodehydration of α-dioximes. chemicalbook.com This reaction involves the intramolecular elimination of two molecules of water from the two adjacent oxime functionalities to form the N-O-N linkage of the heterocyclic ring.

The parent, unsubstituted 1,2,5-oxadiazole is prepared by heating glyoxaldioxime with a dehydrating agent such as succinic anhydride. chemicalbook.com Substituted analogues are similarly prepared from the corresponding α-dione dioximes. For instance, 3,4-dimethyl-1,2,5-oxadiazole, an analogue of the subject compound, is synthesized via the cyclization of (2E,3E)-butane-2,3-dione dioxime. acs.org The literature procedure for this transformation involves heating the dioxime in ethylene glycol at 160 °C in the presence of catalytic potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃), affording the product in high yield. acs.org

More contemporary and milder methods have also been developed. A notable example is the use of 1,1'-carbonyldiimidazole (CDI), which facilitates the cyclization of various 3,4-disubstituted dioximes at ambient temperature. organic-chemistry.org This method is particularly valuable for synthesizing energetic compounds, as it avoids the high temperatures that could lead to decomposition. organic-chemistry.org

| Dioxime Precursor | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Glyoxaldioxime | Succinic anhydride, 150–170°C | 1,2,5-Oxadiazole | High | chemicalbook.com |

| (2E,3E)-Butane-2,3-dione dioxime | KOH, Cs₂CO₃, Ethylene glycol, 160°C | 3,4-Dimethyl-1,2,5-oxadiazole | 95% | acs.org |

| Various bisoximes | 1,1'-Carbonyldiimidazole (CDI), Ambient temperature | 3,4-Disubstituted 1,2,5-oxadiazoles | Not specified | organic-chemistry.org |

1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. nih.gov This type of reaction, often categorized as a [3+2] cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile. chim.it While this strategy is fundamental to the synthesis of many heterocyclic systems, its application to the direct formation of the 1,2,5-oxadiazole core requires careful consideration of the specific reactants involved.

The 1,3-dipolar cycloaddition between a nitrile oxide (as the 1,3-dipole) and a nitrile (as the dipolarophile) is a classic and highly efficient method for the synthesis of 1,2,4-oxadiazoles . rjptonline.orgorganic-chemistry.orgresearchgate.net In this reaction, the nitrile oxide provides the C-N-O fragment, while the nitrile contributes the remaining C-N fragment to form the 1,2,4-oxadiazole ring. chim.it

The direct formation of the 1,2,5-oxadiazole ring via a similar [3+2] cycloaddition is not a standard pathway. However, an indirect route involving nitrile oxides can be utilized. Nitrile oxides are known to undergo dimerization, which can lead to the formation of 1,2,5-oxadiazole 2-oxides, commonly known as furoxans. chemicalbook.com These furoxans are N-oxide derivatives of the 1,2,5-oxadiazole core. The parent 1,2,5-oxadiazole ring can then be obtained through a subsequent deoxygenation step, for example, by using a reducing agent like a trialkylphosphite. thieme-connect.dechemicalbook.com This two-step process—dimerization of a nitrile oxide followed by deoxygenation of the resulting furoxan—represents an alternative cycloaddition-based strategy to access the 1,2,5-oxadiazole framework.

Metal-Catalyzed Coupling Reactions

The construction and functionalization of the 1,2,5-oxadiazole ring can be significantly advanced through metal-catalyzed coupling reactions. Palladium catalysts, in particular, have been recognized as crucial in direct C-H bond functionalization, which streamlines synthesis by avoiding the need for pre-functionalized starting materials. mdpi.com Palladium-catalyzed cascade reactions involving C(sp³)–H activation and subsequent annulation represent a powerful approach for building various heterocyclic skeletons. mdpi.com

While the broader application of these methods to a wide range of heterocycles is well-documented, their specific use for creating C-C bonds on the furoxan ring has developed more recently. rsc.org Historically, C-C bond formation on this ring was rare. rsc.org However, recent progress has seen the development of cross-coupling reactions, enabling the synthesis of furoxans with diverse carbon-based substituents. rsc.org For instance, palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of other N-O heterocycles like oxazoles, proceeding through the cascade formation of C–N and C–O bonds. rsc.org Such strategies highlight the potential for metal catalysis to efficiently assemble the core structure of oxadiazoles and introduce functional groups.

Table 1: Overview of Metal-Catalyzed Reactions in Heterocycle Synthesis

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium(II) | β-C(sp³)-H Carbonylation | Succinimide Synthesis | mdpi.com |

| Palladium(0) | Intramolecular C-H Activation | Dihydrobenzofuran & Indoline Synthesis | mdpi.com |

| Copper(II) | C-N Bond Formation (Chan-Lam/Ullmann) | Imidazopyridine Synthesis | beilstein-journals.org |

Advanced Synthetic Protocols for 1,2,5-Oxadiazole N-Oxides (Furoxans)

Furoxans, or 1,2,5-oxadiazole N-oxides, are a significant subclass of this heterocyclic family. Their synthesis chemistry is relatively underdeveloped compared to other heterocycles due to the labile nature of the furoxan ring under many reaction conditions. rsc.orgrsc.org Despite this, they are important molecular skeletons in the research of energetic materials due to their nitrogen-rich structure, compact skeleton, and high enthalpy of formation. energetic-materials.org.cn

Traditional synthesis often relies on pre-installing substituents on the precursors before forming the furoxan ring. rsc.orgrsc.org However, a more direct and modern approach is the post-ring introduction of substituents (PRIS) strategy. rsc.orgrsc.orgdntb.gov.ua This method involves performing various bond-forming reactions directly on the pre-formed furoxan ring. rsc.orgrsc.org

A common method for synthesizing the furoxan ring itself is the cyclization of α-nitro-ketoximes, which can be facilitated by catalysts like acidic alumina. researchgate.netresearchgate.net The unique arrangement of nitrogen and oxygen atoms in the furoxan structure increases its tendency for tautomerism, which can add complexity to its synthesis. energetic-materials.org.cn

Recent advances have focused on expanding the toolkit for furoxan functionalization, including the development of new C-C bond-forming reactions. rsc.org For example, 4-nitrofuroxan can react with alkynyl lithium to produce 4-alkynylfuroxans in high yields. rsc.org These advanced protocols are crucial for creating novel furoxan derivatives with potential applications as NO-donors for drug candidates or as components in functional organic materials. researchgate.netnih.gov

Targeted Synthesis of 3-Methyl-1,2,5-Oxadiazole and its Substituted Derivatives

Introduction of the Methyl Group at Position 3

The specific synthesis of this compound involves methods that precisely place the methyl group at the C3 position of the ring. While literature extensively covers the synthesis of various substituted oxadiazoles, methods for introducing a simple methyl group can be foundational. For the related 1,2,4-oxadiazole isomer, a 3-methyl derivative has been prepared by reacting a carboxamide with N,N-dimethylacetamide dimethyl acetal, followed by cyclization of the resulting acylamidine intermediate with hydroxylamine. nih.gov This highlights a general strategy where a precursor containing the desired methyl group is cyclized to form the heterocyclic ring. For the 1,2,5-oxadiazole (furazan) ring, a general synthesis involves the cyclization of bisoximes, which can be achieved at ambient temperatures using 1,1'-carbonyldiimidazole. organic-chemistry.org To obtain the 3-methyl derivative, this would require starting from a precursor such as methylglyoxime.

Stereoselective and Regioselective Synthetic Considerations

In the synthesis of substituted 1,2,5-oxadiazoles, controlling regioselectivity—the placement of substituents at specific positions on the ring—is critical. When synthesizing unsymmetrically substituted derivatives, the reaction pathway must favor the formation of the desired constitutional isomer. For other oxadiazole isomers, such as 1,3,4-oxadiazoles, regioselective methods have been developed. For example, acid-catalyzed cyclization of precursors like alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides can produce 2,5-disubstituted 1,3,4-oxadiazoles with high regioselectivity. acs.org Similarly, reagent-based cyclization of thiosemicarbazide (B42300) intermediates can be controlled to regioselectively yield either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles depending on the reagents and conditions used. nih.govacs.org

Stereoselectivity becomes a factor when chiral centers are present in the substituents attached to the oxadiazole ring. For instance, stereoselective synthesis of monoterpene-based 1,2,4- and 1,3,4-oxadiazole derivatives has been achieved starting from chiral α,β-unsaturated carboxylic acids. nih.govresearchgate.net These syntheses proceed through intermediates that undergo cyclization under mild conditions, preserving the stereochemistry of the starting material. nih.govresearchgate.net While these examples pertain to other oxadiazole isomers, the underlying principles of using chiral precursors and mild reaction conditions to control stereochemistry are broadly applicable in heterocyclic synthesis.

Green Chemistry Approaches in 1,2,5-Oxadiazole Synthesis

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. nih.govresearchgate.netmdpi.com These approaches are increasingly applied to the synthesis of heterocyclic compounds, offering benefits such as increased energy efficiency, use of safer solvents, and reduced waste. nih.govresearchgate.netnih.gov

Microwave-assisted synthesis is a prominent green chemistry technique that can dramatically accelerate organic reactions. nih.govbenthamdirect.comresearchgate.net By directly heating the reaction mixture with microwave energy, this method often leads to significantly reduced reaction times, higher product yields, and increased product purity compared to conventional heating methods. nih.govbenthamdirect.comresearchgate.net

The synthesis of various oxadiazole isomers has been shown to benefit from microwave irradiation. researchgate.netnih.gov For example, 2,5-disubstituted-1,3,4-oxadiazoles can be synthesized from hydrazides and aromatic acids using microwave heating in the presence of reagents like phosphorus oxychloride, often reducing reaction times from hours to minutes. benthamdirect.comresearchgate.net The use of solvent-free, or "dry media," conditions under microwave irradiation is particularly eco-friendly, as it avoids the hazards and waste associated with organic solvents. ias.ac.in This technology allows for rapid optimization of reaction conditions and is suitable for creating libraries of compounds efficiently. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxadiazoles

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Hours to Days | Well-established protocols | benthamdirect.comresearchgate.net |

Solvent-Free Conditions

Information specifically detailing the solvent-free synthesis of this compound is not available in the reviewed scientific literature. Research on solvent-free methods, often utilizing microwave irradiation, has predominantly focused on other isomers, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles.

Derivatization Strategies for Enhancing Molecular Complexity

Strategies to enhance the molecular complexity of the 1,2,5-oxadiazole core often involve building new rings onto the existing heterocycle, a powerful method for creating novel chemical entities with unique properties.

Functionalization at Peripheral Positions

Specific methodologies for the functionalization at the peripheral methyl group or the C-4 position of this compound are not well-documented in the current body of scientific research.

Incorporation into Fused Ring Systems

A key strategy for elaborating the 1,2,5-oxadiazole (also known as furazan) structure is its incorporation into more complex, fused heterocyclic systems. One notable pathway is the synthesis of mdpi.comnih.govnih.govoxadiazolo[2,3-a]pyrimidin-8-ium salts. This is achieved through the cyclocondensation of 3-aminofurazans with 1,3-dicarbonyl compounds. mdpi.comnih.gov

The reaction begins with a substituted 3-aminofurazan, such as 3-amino-4-methylfurazan, which serves as a close analogue and precursor for systems related to this compound. This precursor is reacted with a 1,3-diketone in the presence of an acid catalyst to construct the pyrimidinium ring fused to the oxadiazole core. mdpi.com For instance, the reaction of 3-amino-4-methylfurazan with pentane-2,4-dione yields the corresponding 5,7-dimethyl- mdpi.comnih.govnih.govoxadiazolo[2,3-a]pyrimidin-8-ium salt. mdpi.com

This synthetic approach has been explored with various substituted 3-aminofurazans and 1,3-diketones to generate a library of novel fused energetic materials. mdpi.com However, the success of the reaction is sensitive to the electronic nature of the substituent on the furazan (B8792606) ring; strong electron-withdrawing groups, such as a nitro group, can prevent the cyclization from occurring. mdpi.com

Another example involves using 5,6-diamino- mdpi.comnih.govnih.govoxadiazolo[3,4-b]pyrazine as a foundational block to synthesize even more complex nitrogen-rich fused ring skeletons, demonstrating the versatility of the 1,2,5-oxadiazole moiety in constructing polycyclic systems. energetic-materials.org.cn

Table 1: Examples of Reagents for Fused Ring Synthesis

| Starting 1,2,5-Oxadiazole | 1,3-Dicarbonyl Compound | Fused Ring Product |

|---|---|---|

| 3-Amino-4-methylfurazan | Pentane-2,4-dione | 5,7-Dimethyl- mdpi.comnih.govnih.govoxadiazolo[2,3-a]pyrimidin-8-ium salt |

Preparation of Perchlorates

The synthesis of fused ring systems mentioned above is directly linked to the preparation of their perchlorate (B79767) salts, which are of significant interest as energetic materials. mdpi.com The cyclocondensation reaction is typically carried out in the presence of perchloric acid (HClO₄), which acts as both a catalyst and the source of the perchlorate counter-ion. nih.gov

A refined procedure involves the use of a mixture of perchloric acid and trifluoroacetic acid (HClO₄/CF₃CO₂H), which has been shown to significantly improve the yield of the final perchlorate salt compared to earlier methods using acetic acid and perchloric acid. mdpi.com For the reaction between 3-amino-4-methylfurazan and pentane-2,4-dione, this optimized acidic medium can increase the yield to as high as 95%. mdpi.com

The resulting mdpi.comnih.govnih.govoxadiazolo[2,3-a]pyrimidin-8-ium perchlorates are typically solid materials that can be isolated by simple filtration. mdpi.com These energetic salts have been fully characterized using techniques such as multinuclear NMR spectroscopy and X-ray crystallography to confirm their fused ring structure. mdpi.comnih.gov

Table 2: Synthesis Conditions for Perchlorate Salts

| Precursor | Reagents | Acid System | Product Yield |

|---|---|---|---|

| 3-Amino-4-methylfurazan | Pentane-2,4-dione | HClO₄ / CF₃CO₂H | 95% |

Reaction Mechanisms and Chemical Transformations of 3 Methyl 1,2,5 Oxadiazole

Intrinsic Reactivity of the 1,2,5-Oxadiazole Ring System

Electrophilic and Nucleophilic Character of Ring Atoms

The 1,2,5-oxadiazole ring is characterized as a π-excessive system, yet it possesses a highly electron-withdrawing nature. researchgate.net The distribution of electron density is uneven; the π-electron density is greater on the two nitrogen atoms than on the oxygen and carbon atoms. osti.gov This electronic arrangement leads to a general low reactivity toward both electrophilic and nucleophilic reagents. mdpi.com

The nitrogen atoms, being the most electron-rich centers, are the logical sites for electrophilic attack. However, the ring is considered a very weak base, with a pKa of approximately -5.0, indicating that protonation is difficult. osti.gov Similarly, alkylation of the ring nitrogen atoms requires forcing conditions, such as heating with powerful alkylating agents like dimethyl sulfate. mdpi.com

Conversely, the carbon atoms of the ring are electron-deficient and thus potential sites for nucleophilic attack. Despite this, the ring is generally resistant to attack by nucleophiles. mdpi.com This resistance is a common feature among oxadiazole isomers. Nucleophilic substitution can occur, however, if one of the substituents on the ring is a good leaving group, a scenario not applicable to 3-Methyl-1,2,5-oxadiazole itself but relevant to other derivatives. mdpi.com

| Ring Atom | Character | Reactivity Details |

|---|---|---|

| N2, N5 (Nitrogen) | Weakly Nucleophilic | Higher π-electron density. osti.gov Site of potential electrophilic attack, but the ring is a very weak base, making protonation or alkylation difficult. osti.govmdpi.com |

| C3, C4 (Carbon) | Electrophilic | Low π-electron density. osti.gov Generally resistant to nucleophilic attack unless a good leaving group is present. mdpi.com |

| O1 (Oxygen) | Largely Unreactive | Participates in the aromatic system but is not a primary site for electrophilic or nucleophilic attack. |

Stability and Aromaticity Considerations

The 1,2,5-oxadiazole ring is a planar, heteroaromatic compound. osti.gov Its aromaticity has been substantiated through computational studies using methods such as the nucleus-independent chemical shift (NICS), which yield negative values indicative of an aromatic system. lew.ro The Bird unified aromaticity index for 1,2,5-oxadiazole is 53, which is comparable to that of isoxazole. osti.gov

While aromatic, the stability of the 1,2,5-oxadiazole isomer is less than that of the 1,3,4-oxadiazole (B1194373) isomer. lew.ro Nevertheless, the ring system demonstrates significant thermal stability. This property is a key reason for the incorporation of the 1,2,5-oxadiazole moiety into a wide range of high-energy-density materials, where thermal resilience is a critical requirement. researchgate.netresearchgate.net

| Property | Value/Description | Reference |

|---|---|---|

| Aromaticity | Considered aromatic | osti.govlew.ro |

| Bird Aromaticity Index | 53 | osti.gov |

| Relative Stability | Less stable than 1,3,4-oxadiazole | lew.ro |

| Thermal Stability | High; ring is a common motif in energetic materials | researchgate.netosti.govresearchgate.net |

Mechanistic Pathways of Ring Opening and Cleavage

Despite its aromatic stability, the 1,2,5-oxadiazole ring can undergo cleavage under specific chemical conditions, including hydrolytic, thermal, and reductive processes. These transformations are central to both the degradation and the synthetic utility of this compound.

Hydrolytic Transformations

The stability of the 1,2,5-oxadiazole ring towards hydrolysis is dependent on its substitution pattern. Disubstituted derivatives are generally stable to alkaline conditions. However, monosubstituted analogues such as this compound are susceptible to ring cleavage by strong bases. mdpi.com

The mechanism for this base-catalyzed cleavage is initiated by the abstraction of the relatively acidic proton at the C4 position. This deprotonation generates a carbanionic intermediate which is unstable and subsequently undergoes a series of electronic rearrangements, leading to the fragmentation of the heterocyclic ring. mdpi.com The ultimate products of this cleavage are typically nitrile-containing species. While the ring is generally resistant to acid, cleavage can occur under forcing acidic conditions, although this pathway is less common than base-catalyzed decomposition. mdpi.com

Thermal Decomposition Mechanisms

The high thermal stability of the 1,2,5-oxadiazole core is a defining feature, with decomposition temperatures for many derivatives being well above 200°C. osti.govnih.gov The thermal decomposition of 1,2,5-oxadiazoles is a critical area of study, particularly for their application as energetic materials. The decomposition mechanism is believed to proceed via a radical pathway. nih.gov

The initial and rate-determining step is typically the homolytic cleavage of the weakest bond in the ring, the N–O bond. This is followed by the rapid cleavage of the C3–C4 bond. This fragmentation pathway results in the formation of two nitrile-containing fragments. nih.gov For this compound, this decomposition would yield acetonitrile (B52724) and a nitrile oxide fragment, which would undergo further reactions. This decomposition pathway is favored as it leads to the formation of highly stable, low-molecular-weight gaseous products.

Reductive Processes

The 1,2,5-oxadiazole ring is readily susceptible to reductive cleavage, primarily targeting the weak N–O bond. mdpi.com Polarographic studies have shown that the first step in the electrochemical reduction of 1,2,5-oxadiazoles is an irreversible two-electron process corresponding to the cleavage of the N–O bond.

Chemical reduction with strong reducing agents, such as lithium aluminum hydride (LiAlH4), also results in ring cleavage to produce amino-substituted fragments. mdpi.com Catalytic hydrogenation over metal catalysts (e.g., Palladium, Platinum) is another effective method for the reductive cleavage of the oxadiazole ring. This process typically cleaves the N-O bond and reduces the nitrogen atoms, leading to the formation of 1,2-diamino compounds or related species after subsequent transformations. A related process is the deoxygenation of 1,2,5-oxadiazole-2N-oxides (furoxans) using reagents like trialkylphosphites to yield the corresponding 1,2,5-oxadiazole, which is technically a reduction of the N-oxide moiety. osti.gov

Rearrangement Reactions Involving 1,2,5-Oxadiazole

The 1,2,5-oxadiazole ring system can participate in several rearrangement reactions, often leading to the formation of other heterocyclic structures. These transformations can be induced thermally, photochemically, or through chemical reagents.

One notable transformation is the Boulton-Katritzky rearrangement, a well-documented process in heterocyclic chemistry. beilstein-journals.org This rearrangement occurs in 3-heteroallyl-substituted 1,2,5-oxadiazoles, where the oxadiazole ring is converted into a new five-membered heterocycle. beilstein-journals.org

Another significant reaction involves the rearrangement of the corresponding N-oxides (furoxans). The reaction of 4-aminofuroxanyl-3-carboxamidoxime with aldehydes, in the presence of iodine which can act as a Lewis acid, results in the rearrangement of the furoxan (1,2,5-oxadiazole N-oxide) ring into the more stable furazan (B8792606) (1,2,5-oxadiazole) ring. researchgate.net This represents a Lewis acid-promoted rearrangement within this heterocyclic family. researchgate.net

Furthermore, the 1,2,5-oxadiazole N-oxides (furoxans) that have a strained ring bridging the 3- and 4-positions can be progressively deoxygenated by reagents like trialkyl phosphites. This process first yields the corresponding 1,2,5-oxadiazole (furazan), which can sometimes be isolated, before further reaction leads to cleavage of the ring to form dinitriles. rsc.org

The inherent stability of the 1,2,5-oxadiazole ring is greater in disubstituted derivatives compared to their monosubstituted counterparts, which are more prone to ring-cleavage reactions when treated with alkali. beilstein-journals.orgthieme-connect.de

Role of the 3-Methyl Substituent in Modulating Reactivity

The presence of a methyl group at the 3-position of the 1,2,5-oxadiazole ring significantly influences its chemical reactivity and stability. As an electron-donating group, the methyl substituent affects the electron density distribution within the heterocyclic ring through inductive and hyperconjugation effects.

This electron donation generally increases the electron density on the ring atoms, which can have several consequences:

Electrophilic Attack: While the 1,2,5-oxadiazole ring is generally electron-deficient and resistant to electrophilic attack, the electron-donating nature of the methyl group can slightly increase the propensity for such reactions compared to the unsubstituted ring. thieme-connect.de However, forcing conditions are typically still required. For instance, alkylation can occur at one of the ring nitrogen atoms with powerful alkylating agents like dimethyl sulfate. beilstein-journals.org

Nucleophilic Attack: Conversely, the electron-donating methyl group may slightly deactivate the ring towards nucleophilic attack by increasing the electron density at the ring carbons. However, nucleophilic substitution is a viable pathway for 1,2,5-oxadiazoles, especially if a good leaving group is present at another position on the ring. beilstein-journals.org

While the 1,2,5-oxadiazole ring itself shows low reactivity towards many reagents, the methyl group itself can be a site of reaction. For example, in the synthesis of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, the methyl group remains intact during a strong oxidation of an adjacent group, demonstrating the stability conferred to the ring system.

Catalysis in 1,2,5-Oxadiazole Reactions

Catalysis plays a crucial role in expanding the synthetic utility of 1,2,5-oxadiazoles, enabling transformations that are otherwise difficult to achieve. Both Lewis acids and transition metals have been employed to catalyze reactions involving this heterocycle.

Lewis acids can activate the 1,2,5-oxadiazole system, typically by coordinating to one of the nitrogen atoms or the oxygen atom, thereby facilitating subsequent reactions. A notable example is the Lewis acid-promoted rearrangement of a 1,2,5-oxadiazole N-oxide (furoxan). In a one-pot synthesis of oxadiazole ring assemblies, the reaction of 4-aminofuroxanyl-3-carboxamidoxime with an aldehyde in the presence of iodine leads to the rearrangement of the furoxan ring to the corresponding 1,2,5-oxadiazole (furazan). researchgate.net This transformation is considered the first example of a Lewis acid-promoted rearrangement in the furoxan series, where iodine is believed to facilitate the ring conversion. researchgate.net

| Substrate | Reagent | Catalyst/Promoter | Product Feature |

|---|---|---|---|

| 4-Aminofuroxanyl-3-carboxamidoxime | Aldehyde | Iodine (I₂) | Rearrangement of furoxan ring to furazan ring |

Transition metal catalysis offers powerful methods for forming new bonds and constructing complex molecules from 1,2,5-oxadiazole precursors. A significant recent development is the copper-catalyzed intermolecular formal (5 + 1) annulation reaction between 1,5-diynes and 1,2,5-oxadiazoles.

In this reaction, a copper catalyst facilitates the cyclization of the 1,5-diyne to form a vinyl cation intermediate. This reactive species is then trapped by the 1,2,5-oxadiazole, leading to the insertion of one carbon atom into the N-O bond of the heterocycle. This ring-expansion strategy provides a novel and atom-economical route to valuable 1,2,5-oxadiazine derivatives without the need for hazardous diazo precursors. The reaction proceeds under mild conditions and demonstrates the utility of transition metal catalysis in activating the otherwise stable 1,2,5-oxadiazole ring for complex bond-forming cascades.

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product Class |

|---|---|---|---|---|

| 1,5-Diyne | 1,2,5-Oxadiazole | Copper Complex | Formal (5 + 1) Annulation / Ring Expansion | 1,2,5-Oxadiazines |

Advanced Spectroscopic and Computational Characterization of 3 Methyl 1,2,5 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Methyl-1,2,5-oxadiazole, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is consistent with the molecule's structure. The spectrum is expected to show two distinct signals corresponding to the two types of protons present: those of the methyl group and the lone proton on the oxadiazole ring.

The methyl (CH₃) protons are chemically equivalent and typically appear as a sharp singlet in the upfield region of the spectrum. The chemical shift is influenced by the electron-withdrawing nature of the heterocyclic ring. The single proton attached to the C4 carbon of the oxadiazole ring is expected to resonate as a singlet at a significantly downfield position, a consequence of the deshielding effect of the electronegative oxygen and nitrogen atoms within the aromatic ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (Methyl Protons) | ~2.4 - 2.6 | Singlet (s) | 3H |

| C4-H (Ring Proton) | ~8.0 - 8.5 | Singlet (s) | 1H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct signals are anticipated: one for the methyl carbon and two for the heterocyclic ring carbons (C3 and C4).

The carbon of the methyl group is expected to appear at the highest field (lowest chemical shift). The two carbons of the oxadiazole ring, C3 (bearing the methyl group) and C4 (bearing the hydrogen atom), are significantly deshielded and appear far downfield. Due to the different substituents, their chemical shifts will be distinct. The C3 carbon's resonance is influenced by the attached methyl group, while the C4 carbon is directly bonded to a proton. Typically, in such heterocyclic systems, the carbon atom not bonded to a proton (C3) may appear at a slightly different field than the one that is (C4), with both being in the characteristic range for aromatic heterocyclic carbons. researchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Methyl Carbon) | ~10 - 15 |

| C4 (Ring Carbon) | ~145 - 155 |

| C3 (Ring Carbon) | ~155 - 165 |

While one-dimensional ¹H and ¹³C NMR spectra provide primary structural information, two-dimensional (2D) NMR techniques would be employed for unequivocal assignment and confirmation. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a correlation peak between the C4 ring carbon and its directly attached proton, confirming their one-bond (¹J) coupling. Another correlation would be seen between the methyl carbon and the methyl protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for establishing connectivity across multiple bonds. An HMBC spectrum would reveal a correlation between the methyl protons and the C3 ring carbon (two-bond coupling, ²J), as well as the C4 ring carbon (three-bond coupling, ³J). Similarly, the ring proton at the C4 position would show a correlation to the C3 carbon. beilstein-journals.org These correlations definitively establish the position of the methyl group on the oxadiazole ring.

Correlation Spectroscopy (COSY): For a simple molecule like this compound, a COSY spectrum would not show any cross-peaks, as there are no vicinal protons to establish a proton-proton coupling network. This lack of correlation supports the isolated nature of the methyl and ring protons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Key vibrational modes include:

C-H Stretching: The aromatic C-H stretch from the proton on the ring appears above 3000 cm⁻¹. The aliphatic C-H stretches (both symmetric and asymmetric) from the methyl group are found just below 3000 cm⁻¹.

C=N Stretching: The stretching vibrations of the carbon-nitrogen double bonds within the heterocyclic ring are characteristic and typically appear in the 1550-1650 cm⁻¹ region.

Ring Vibrations: Skeletal vibrations of the oxadiazole ring, which involve stretching and deformation of the C-N, C-O, N-N, and N-O bonds, occur in the fingerprint region (approximately 1000-1450 cm⁻¹).

C-H Bending: The in-plane and out-of-plane bending vibrations of the ring C-H bond, along with the symmetric (umbrella) and asymmetric bending modes of the methyl group, are also found in the fingerprint region.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| C=N Stretch | 1550 - 1650 | Strong |

| Ring Skeletal Vibrations | 1000 - 1450 | Medium-Strong |

| CH₃ Bending | 1375 - 1460 | Medium |

| C-H Out-of-Plane Bending | 800 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula of this compound is C₃H₄N₂O, giving it a molecular weight of approximately 84.07 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z value corresponding to its molecular weight. The fragmentation of the 1,2,5-oxadiazole ring system is complex. scielo.brresearchgate.net Common fragmentation pathways for heterocyclic rings involve the loss of small, stable neutral molecules. For this compound, fragmentation is expected to proceed through several pathways:

Loss of a Methyl Radical: Cleavage of the C-C bond can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment ion at m/z [M-15]⁺.

Ring Cleavage: The oxadiazole ring can fragment through various pathways, leading to the expulsion of neutral species such as nitric oxide (NO, 30 Da), hydrogen cyanide (HCN, 27 Da), or acetonitrile (B52724) (CH₃CN, 41 Da). These cleavages result in characteristic fragment ions that help to confirm the structure of the heterocyclic core. chemguide.co.uklibretexts.org

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 84 | [C₃H₄N₂O]⁺˙ (Molecular Ion) | - |

| 69 | [C₂H₁N₂O]⁺ | •CH₃ |

| 54 | [C₃H₄N]⁺ | NO |

| 43 | [C₂H₃N]⁺˙ | HCNO |

| 42 | [C₂H₂N]⁺ | H₂CNO |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. As of this writing, a specific single-crystal X-ray structure for this compound has not been widely reported in publicly accessible literature.

However, based on the crystal structures of related oxadiazole derivatives, such as 2-amino-5-methyl-1,3,4-oxadiazole, certain structural features can be predicted. researchgate.net The 1,2,5-oxadiazole ring is expected to be planar. The bond lengths within the ring would reflect the aromatic character of the heterocycle. In the solid state, molecules would likely pack in a manner influenced by weak intermolecular forces, such as dipole-dipole interactions arising from the polar C-O and C-N bonds, and van der Waals forces. The absence of strong hydrogen bond donors or acceptors (assuming the pure compound) suggests that crystal packing will be governed primarily by optimizing these weaker interactions.

| Parameter | Predicted Value | Comment |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Ring Geometry | Planar | Characteristic of aromatic heterocycles. |

| C=N Bond Length | ~1.30 - 1.34 Å | Typical for heterocyclic systems. |

| N-O Bond Length | ~1.35 - 1.40 Å | - |

| C-O Bond Length | ~1.33 - 1.37 Å | - |

| Intermolecular Forces | Dipole-dipole, van der Waals | No strong hydrogen bonding expected. |

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry and quantum mechanical methods serve as powerful tools for elucidating the electronic structure, reactivity, and potential interactions of this compound and its derivatives. These theoretical approaches provide insights that are complementary to experimental data, allowing for the prediction of molecular properties and the exploration of chemical phenomena at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.netacs.org It is particularly effective for obtaining optimized molecular structures and analyzing frontier molecular orbitals (HOMO and LUMO). mdpi.com Calculations are often performed using specific functionals, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a variety of basis sets like 6-31G(d,p) or 6-311++G(d,p) to ensure accuracy. researchgate.netmdpi.comirjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. mdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. mdpi.comijarset.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comwikipedia.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. ijarset.com DFT calculations are a standard method for determining these orbital energies and the resultant energy gap. For oxadiazole derivatives, these calculations help in understanding the charge transfer interactions occurring within the molecule. dntb.gov.ua

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,3,4-Oxadiazole (B1194373) Derivative 1 | -9.32 | -1.23 | 8.09 |

| 1,3,4-Oxadiazole Derivative 2 | -9.61 | -1.40 | 8.21 |

| 1,3,4-Oxadiazole Derivative 3 | -9.41 | -1.30 | 8.11 |

Note: Data is illustrative based on published values for related oxadiazole structures and may not represent this compound itself. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. sciensage.info These parameters provide a theoretical basis for concepts like electronegativity and chemical hardness within the framework of DFT. sciensage.info

Ionization Potential (I) and Electron Affinity (A) can be approximated from HOMO and LUMO energies using Koopmans' theorem: I ≈ -EHOMO and A ≈ -ELUMO. ijarset.com

Electronegativity (χ) , the ability of a molecule to attract electrons, is calculated as the negative of the chemical potential (μ): χ = (I + A) / 2. mdpi.comijarset.com

Chemical Hardness (η) measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." sciensage.info It is calculated as: η = (I - A) / 2. ijarset.com

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and is an indicator of higher reactivity. sciensage.info

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is defined as: ω = μ² / 2η. ijarset.com

These descriptors are crucial for comparing the reactivity of different molecules. For instance, a molecule with a lower hardness value and higher softness value is generally expected to be more reactive. sciensage.info

| Parameter | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | 5.37 |

| Chemical Hardness (η) | (I - A) / 2 | 4.05 |

| Chemical Softness (S) | 1 / η | 0.25 |

| Electrophilicity Index (ω) | μ² / 2η | 3.56 |

Note: Values are illustrative, calculated from representative EHOMO and ELUMO data for related structures. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By applying Newton's classical equation of motion, MD simulations can reveal the dynamic behavior of a ligand within a protein's active site, providing information beyond the static picture offered by molecular docking. mdpi.comnih.gov For derivatives of oxadiazoles (B1248032), MD simulations are employed to assess the stability of protein-ligand complexes predicted by docking studies. researchgate.netmdpi.com These simulations, often run for periods up to 100 nanoseconds, help confirm that the ligand remains stably bound in the active pocket and maintains key binding interactions. mdpi.com

Reaction Coordinate Mapping and Transition State Analysis

Quantum chemical modeling is instrumental in elucidating reaction mechanisms, including the formation of oxadiazole rings. By mapping the reaction coordinate, researchers can calculate the energies of reactants, intermediates, products, and, crucially, the transition states that connect them. chemintech.ru For the synthesis of 1,2,4-oxadiazoles from amidoximes, for example, calculations have been used to model the acylation and subsequent cyclization steps. chemintech.ru Finding the transition state involves minimizing the energy gradient and identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction path. chemintech.ru This analysis provides quantitative data on activation barriers, helping to determine the most likely reaction pathway. chemintech.ru

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to screen for potential inhibitors of biological targets. Numerous studies have investigated oxadiazole derivatives as inhibitors for various enzymes and receptors.

For instance, 1,3,4-oxadiazole derivatives have been docked into the active sites of targets such as VEGFR-2 kinase, carbonic anhydrase-II, and aromatase. mdpi.comresearchgate.netnih.govsemanticscholar.org These studies aim to understand the binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the active site. researchgate.netnih.gov The results are often quantified by a docking score, which estimates the binding affinity. Such in silico studies are essential for rational drug design, helping to prioritize compounds for synthesis and biological evaluation. semanticscholar.orgbenthamdirect.com For example, docking of certain oxadiazole compounds has shown crucial hydrogen bonding interactions with residues like Asp1046 in the VEGFR-2 active site. researchgate.net

Applications and Emerging Research Directions of 3 Methyl 1,2,5 Oxadiazole and Its Derivatives

Medicinal Chemistry Applications of 1,2,5-Oxadiazole Scaffolds

The unique chemical properties of the 1,2,5-oxadiazole ring make it a valuable pharmacophore in drug design. eurekaselect.comresearchgate.net Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential in various therapeutic areas. benthamdirect.com

Drug Discovery and Development

The 1,2,5-oxadiazole nucleus is a versatile scaffold in the discovery of new therapeutic agents. nih.gov Its derivatives have shown promise as potent inhibitors of various enzymes and have been investigated for the treatment of a multitude of diseases, including cancer. chemicalbook.com

Derivatives of 1,2,5-oxadiazole have been reported to exhibit antimicrobial and antifungal properties. eurekaselect.comnih.gov For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated notable antibacterial effects against strains like Pseudomonas aeruginosa and Staphylococcus aureus. ijpsjournal.com Some compounds showed activity comparable to standard antibiotics. nih.govresearchgate.net

In the realm of antifungal research, specific oxadiazole derivatives have been synthesized and shown to be effective against various plant-pathogenic fungi. mdpi.com For example, compounds 4f and 4q displayed significant activity against Rhizoctonia solani and Fusarium graminearum. mdpi.com The mechanism of action for some of these compounds may involve the inhibition of essential enzymes like sterol 14α-demethylase (CYP51). nih.gov

Table 1: Antimicrobial and Antifungal Activity of Selected Oxadiazole Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-amine | E.coli, Bacillus subtilis, Micrococcus letteus | More effective than ampicillin (B1664943) | researchgate.net |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-amine | E.coli, Bacillus subtilis, Micrococcus letteus | More effective than ampicillin | researchgate.net |

| Compound 4f | Rhizoctonia solani, Fusarium graminearum | Significant antifungal activity | mdpi.com |

| Compound 4q | Rhizoctonia solani, Fusarium graminearum | Significant antifungal activity | mdpi.com |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae, P. aeruginosa | Stronger activity than ampicillin against E. coli and S. pneumoniae | nih.govmdpi.com |

The 1,2,5-oxadiazole scaffold is a key component in the development of novel anticancer agents. nih.govnih.gov Numerous derivatives have been synthesized and have shown significant cytotoxic activity against various human tumor cell lines. iiarjournals.orgnih.gov For example, a library of 1,2,5-oxadiazole derivatives demonstrated antiproliferative effects on HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cell lines. iiarjournals.org

One notable compound, MD77, which is N-[4-(4-chloro-phenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide, exhibited a good antiproliferative profile against a panel of 58 tumor cell lines. iiarjournals.orgunimi.it Another derivative, compound 4, a regioisomer of MD77, showed significant activity against MCF7 and MDA-MB 468 cancer cell lines. iiarjournals.org

Some 1,2,5-oxadiazole derivatives have been found to inhibit topoisomerases, enzymes that are crucial for DNA replication and transcription in cancer cells. iiarjournals.org Several candidates from a synthesized library exhibited inhibitory effects on the catalytic activity of topoisomerase I. iiarjournals.org Further studies have shown that certain compounds can completely inhibit topoisomerase II relaxation activity at a concentration of 100 μM. iiarjournals.orgunimi.it This suggests that the 1,2,5-oxadiazole scaffold could be a promising starting point for the development of new anti-topoisomerase agents. iiarjournals.org

Table 2: Topoisomerase Inhibition by Selected Oxadiazole Derivatives

| Compound | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Various 1,2,5-oxadiazole derivatives | Topoisomerase I | Inhibitory effects on catalytic activity | iiarjournals.org |

| Compounds 1, 2, and 4 | Topoisomerase II | Complete enzyme inhibition at 100 μM | iiarjournals.orgunimi.it |

| Compounds 16 and 17 | DNA gyrase | IC50 values of 180 and 210 nM | researchgate.net |

| Compound 17 | E. coli Topo IV | IC50 value of 13 µM | researchgate.net |

The oxadiazole core is also being explored for the development of histone deacetylase (HDAC) inhibitors, a class of drugs that can induce cancer cell death through various pathways. researchgate.netresearchgate.net Both 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) moieties have been successfully used as zinc-binding groups in the design of novel HDAC inhibitors. nih.gov

Difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as potent and selective HDAC6 inhibitors. nih.gov Research has shown that these compounds act as mechanism-based and essentially irreversible inhibitors of HDAC6. nih.gov Additionally, new coumarin-oxadiazole derivatives have been designed and synthesized, with some compounds showing potent HDAC inhibitory activity against human breast and hepatocellular carcinoma cell lines. ekb.eg

The 1,2,5-oxadiazole ring system has also been investigated for its potential antiviral applications. benthamdirect.comjuniperpublishers.com While much of the research has focused on other isomers, the general class of oxadiazoles (B1248032) has shown promise. For instance, the 1,3,4-oxadiazole ring is considered a privileged structure in antiviral chemotherapy. arkat-usa.org However, a study evaluating a series of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole derivatives found no significant in vitro antiviral activity against a range of viruses, including HIV-1, HIV-2, and various herpes and influenza viruses. researchgate.net

Anti-inflammatory and Analgesic Properties

Derivatives of the 1,2,5-oxadiazole scaffold have been investigated for their potential therapeutic benefits, including analgesic effects. Research into novel 1,2,5-oxadiazole 2-oxide (furoxan) derivatives has demonstrated their potential as nitric oxide (NO) donors, a mechanism relevant to pain management. nih.gov A study involving molecular hybridization between thalidomide (B1683933) analogues and furoxan subunits produced hybrid compounds that were evaluated for their antinociceptive activity. In an acetic-acid-induced abdominal constriction test in mice, these compounds demonstrated notable analgesic properties. nih.gov

While direct research on the anti-inflammatory properties of 3-Methyl-1,2,5-oxadiazole is limited, the broader class of furan (B31954) derivatives, which share a five-membered heterocyclic ring structure, has been noted for anti-inflammatory effects. nih.govnih.gov These effects are often attributed to antioxidant activities and the modulation of signaling pathways. nih.govnih.gov Furazanopyrazine-containing molecules have also been highlighted as promising for developing drugs to treat inflammatory disorders. researchgate.net

Table 1: Analgesic Activity of Selected 1,2,5-Oxadiazole 2-Oxide Derivatives Interactive data table. Click on headers to sort.

| Compound | Test Model | Result |

|---|---|---|

| Hybrid of Thalidomide and Furoxan | Acetic-acid-induced constriction in mice | Demonstrated analgesic activity |

Other Biological Activities (e.g., Anticonvulsant, Antidiabetic)

The versatility of the oxadiazole scaffold extends to other biological activities, although much of the research has focused on the 1,3,4- and 1,2,4-isomers. nih.gov However, the 1,2,5-oxadiazole ring is also being explored for its therapeutic potential in various domains.

Antidiabetic Properties: Derivatives of 1,2,5-oxadiazole are being investigated as potential antidiabetic agents. rjptonline.orgresearchgate.net The mechanism for this activity is thought to involve the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. rjptonline.orgresearchgate.net By inhibiting these enzymes, the rate of glucose release from complex carbohydrates is slowed, which can help in managing postprandial hyperglycemia in individuals with type 2 diabetes mellitus. rjptonline.org One study on a series of oxadiazole-based derivatives identified several compounds with potent α-glucosidase inhibitory activity, with some showing significantly better performance than the standard drug, acarbose. tandfonline.com

Anticonvulsant Properties: While extensive research has been conducted on the anticonvulsant properties of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, specific studies focusing on this compound are less common. researchgate.net The general structural features of some anticonvulsant drugs include an aryl group, a heterocyclic ring, and a terminal amide or similar moiety. Some research has suggested that GABA-related compounds incorporating the 1,2,5-oxadiazole ring show activity at the GABA(A) receptor, which is a key target for many anticonvulsant drugs. nih.gov

Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. The 1,2,5-oxadiazole ring has emerged as a valuable non-classical bioisostere for the carboxylic acid functional group. nih.govacs.orgresearchgate.net

Specifically, the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been successfully employed as a carboxyl group substitute in the design of gamma-aminobutyric acid (GABA) analogues. nih.govacs.org Compounds incorporating this heterocyclic system have demonstrated activity at GABA(A) receptors. nih.govacs.org A computational study provided a theoretical basis for this bioisosterism, highlighting how the electronic features of the hydroxyfurazan substructure contribute to its effectiveness. nih.gov This replacement can be advantageous in modifying a drug candidate's pharmacokinetic profile, such as its acidity, lipophilicity, and metabolic stability.

Pharmacological Mechanisms of Action

A primary pharmacological mechanism associated with 1,2,5-oxadiazole N-oxide (furoxan) derivatives is their ability to act as nitric oxide (NO) donors. nih.govnih.govresearchgate.net Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.

The release of NO from furoxans is often dependent on the presence of thiols, such as L-cysteine or glutathione. nih.goved.ac.uk This reaction leads to the formation of NO, which can then activate soluble guanylate cyclase (sGC). nih.govnih.gov The activation of sGC increases the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates various downstream effects, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation. nih.govnih.goved.ac.uk Studies have shown a significant correlation between the NO-releasing capacity of furoxan derivatives in the presence of L-cysteine and their ability to stimulate guanylate cyclase activity. nih.gov This NO-donor mechanism is central to the vasodilatory and antiplatelet effects observed with this class of compounds. nih.govresearchgate.net

Materials Science Applications

The unique electronic properties and inherent stability of the 1,2,5-oxadiazole ring make it a valuable component in the development of advanced materials.

Organic Semiconductor Building Blocks

While the use of 1,3,4- and 1,2,4-oxadiazole isomers in organic electronics is more widely documented, the broader class of five-membered heterocycles is recognized for its potential in creating organic semiconductors. These materials are integral to devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the oxadiazole ring makes it a useful building block for n-type (electron-transporting) materials. Research on related structures like bis nih.govnih.govrjptonline.orgthiadiazolo-p-quinobis(1,3-dithiole) (BTQBT) explores the relationship between molecular structure and charge transport properties in organic semiconductors. acs.org The development of materials with ambipolar charge transport (the ability to conduct both holes and electrons) is a key area of research. mdpi.com

Energetic Materials and Propellants

The 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) rings are highly endothermic heterocyclic units, making them foundational components in the design of high-energy density materials (HEDMs). frontiersin.orgnih.gov These compounds are sought after for applications as explosives and propellants due to their high heats of formation, good oxygen balance, and high density. frontiersin.orgnih.gov

Research has focused on incorporating various explosophoric groups (such as -NO₂, -NHNO₂, -ONO₂) onto the furazan (B8792606) backbone to enhance energetic performance. frontiersin.orgnih.gov Derivatives of this compound 2-oxide have been synthesized and characterized as potential melt-cast explosives. researchgate.net These compounds exhibit a combination of desirable properties, including good detonation performance and acceptable thermal stability and sensitivity to impact and friction. researchgate.net The combination of furazan rings with other energetic moieties like 1,2,4-oxadiazole has led to the development of a new family of energetic materials with high detonation velocities and pressures, coupled with low sensitivity. frontiersin.orgnih.gov

Table 2: Performance of Selected 1,2,5-Oxadiazole-Based Energetic Materials Interactive data table. Click on headers to sort.

| Compound | Density (g cm⁻³) | Detonation Velocity (D, m s⁻¹) | Detonation Pressure (P, GPa) |

|---|---|---|---|

| Hydrazinium salt of a 1,2,5-oxadiazole derivative (Compound 11) | 1.821 | 8,822 | 35.1 |

| 2,2,2-trinitroethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate 5-oxide (Compound 2) | - | 8430 | 31.5 |

| Ammonium 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan (Compound 4) | 1.75 | 8645 | 31.4 |

| BITE-101 (fused heterocycle) | 1.957 | 9314 | 39.3 |

| FOF-13 (furazanyl ether) | 1.97 | 8497 | - |

Polymeric Materials

While direct research on polymers incorporating the this compound moiety is limited, the broader class of poly(oxadiazole)s has been investigated for their high-performance characteristics. These polymers are known for their exceptional thermal stability, mechanical strength, and resistance to chemical degradation, making them suitable for applications in demanding environments.

Aromatic polyimides (PIs) are a significant class of high-performance polymers. The incorporation of oxadiazole rings into the polymer backbone can further enhance their properties. For instance, aromatic polyimides containing 1,3,4-oxadiazole rings have been synthesized and exhibit excellent thermal stability. The synthesis of such polymers often involves the polycondensation of diamines containing preformed oxadiazole rings with diacid chlorides or dianhydrides.

Conjugated polymers based on benzo[c] nih.govresearchgate.netmdpi.comoxadiazole derivatives have been synthesized for applications in organic solar cells. These polymers are typically prepared via Stille polycondensation reactions, coupling the benzoxadiazole derivatives with various donor groups. The resulting materials exhibit promising optical and electrochemical properties, with some achieving high power conversion efficiencies.

The general synthetic strategies and desirable properties of poly(oxadiazole)s suggest that polymers containing the this compound unit could also exhibit valuable characteristics. Future research may focus on the synthesis of monomers derived from this compound and their subsequent polymerization to explore the potential of this specific subclass of poly(oxadiazole)s.

Table 1: Examples of Oxadiazole-Containing Polymers and their Properties

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Aromatic Polyamides | Diamino-oxadiazole, Diacid chloride | High thermal stability, good solubility | High-performance films, coatings |

| Aromatic Polyimides | Diamino-oxadiazole, Dianhydride | Excellent thermal and chemical resistance | Aerospace, electronics |

| Conjugated Polymers | Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole derivatives, Donor groups | Tunable optical and electrochemical properties | Organic solar cells, light-emitting diodes |

Agrochemical Applications

Derivatives of oxadiazoles have shown significant potential in the agricultural sector due to their diverse biological activities. While specific data on this compound is not extensively available, research on related oxadiazole isomers provides strong indications of their utility as agrochemicals.

Compounds containing the 1,2,4-oxadiazole and 1,3,4-oxadiazole rings have been reported to possess both herbicidal and insecticidal properties. researchgate.netmdpi.comscielo.br For instance, certain 1,2,4-oxadiazole derivatives have been developed as commercial herbicides. scielo.br The mechanism of action for some of these herbicides involves the inhibition of essential plant enzymes, leading to weed suppression and death. sdiarticle5.com

In terms of insecticidal activity, various 1,2,4-oxadiazole derivatives have been found to be effective against a range of insect pests. researchgate.netscielo.br Tioxazafen, a nematicide containing a 1,2,4-oxadiazole moiety, provides broad-spectrum control of nematodes in key crops like corn and soy. researchgate.net

Beyond direct herbicidal and insecticidal action, oxadiazole derivatives can also function as broader plant protection agents. Some compounds based on the 1,3,4-oxadiazole ring have demonstrated fungicidal activity, protecting crops from various fungal diseases. mdpi.com Additionally, certain synthetic compounds incorporating 1,2,3-thiadiazole (B1210528) and isothiazole (B42339) moieties, which are structurally related to oxadiazoles, have been developed as plant resistance activators. mdpi.com

The structural similarities and shared biological activities among different oxadiazole isomers suggest that this compound derivatives are promising candidates for the development of new agrochemicals. Further research is needed to synthesize and screen a library of these compounds to fully elucidate their potential in this area.

Table 2: Agrochemical Activity of Selected Oxadiazole Derivatives

| Oxadiazole Isomer | Type of Activity | Example Compound Class | Target Pests/Weeds |

| 1,2,4-Oxadiazole | Herbicidal | Commercial herbicides | Various weeds |

| 1,2,4-Oxadiazole | Insecticidal/Nematicidal | Tioxazafen | Nematodes |

| 1,3,4-Oxadiazole | Fungicidal | Various derivatives | Fungal pathogens |

Analytical Method Development for 1,2,5-Oxadiazoles

The development of robust analytical methods is crucial for the quality control, stability testing, and formulation development of any chemical compound. For 1,2,5-oxadiazole derivatives, and by extension this compound, high-performance liquid chromatography (HPLC) is a primary analytical technique.

A stability-indicating analytical method must be validated to ensure its accuracy, precision, specificity, linearity, and range. For oxadiazole derivatives, reversed-phase HPLC (RP-HPLC) with a suitable detector, such as a photodiode array (PDA) or fluorescence detector, is commonly employed. nih.govthieme-connect.com

The validation process for an RP-HPLC method for a novel 1,3,4-oxadiazole derivative demonstrated good linearity over a concentration range of 2.50-50.00 μg/ml, with high recovery rates (98.56-100.19%). nih.gov The intra-day and inter-day precision were found to be within acceptable limits, indicating the reliability and reproducibility of the method. nih.gov Such validation parameters would be essential for any method developed for the quantification of this compound in various matrices, including bulk drug substances, formulated products, and biological samples.

Forced degradation studies are a critical component of analytical method development, as they help to establish the intrinsic stability of a drug substance and identify potential degradation products. nih.govdphen1.com These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.gov

For a 1,2,4-oxadiazole derivative, it was found to be most stable at a pH range of 3-5. nih.gov Degradation was observed at higher and lower pH values, leading to the opening of the oxadiazole ring. nih.gov Similarly, a study on a 1,3,4-oxadiazole derivative showed significant degradation under alkaline-hydrolytic, oxidative, and thermal stress, while it was relatively stable under acidic and neutral conditions and resistant to photolysis. nih.gov

These findings highlight the importance of understanding the degradation pathways of oxadiazole compounds. For this compound, a comprehensive forced degradation study would be necessary to develop a truly stability-indicating analytical method. This would involve identifying and characterizing any degradation products formed under various stress conditions.

Table 3: Typical Forced Degradation Conditions for Oxadiazole Derivatives

| Stress Condition | Reagents/Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl, heat | Ring opening |